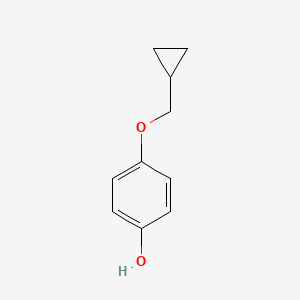
N-Boc-5-methylpyrrolidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Boc-5-methylpyrrolidine-2,4-dione consists of a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 .Physical And Chemical Properties Analysis
N-Boc-5-methylpyrrolidine-2,4-dione has a molecular weight of 213.23 and a molecular formula of C10H15NO4 . It has a LogP value of 1.04930, indicating its lipophilicity . It has a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a valuable scaffold for designing biologically active compounds. Medicinal chemists exploit its sp³-hybridization, stereochemistry, and non-planarity to explore the pharmacophore space. N-Boc-5-methylpyrrolidine-2,4-dione derivatives have been investigated for their potential as drug candidates . Researchers study their interactions with biological targets, aiming to develop novel therapies.
Asymmetric Synthesis
N-Boc-5-methylpyrrolidine-2,4-dione plays a role in asymmetric synthesis. For instance, the stereoselective functionalization of N-Boc-pyrrolidine has been used to prepare chiral catalysts . These catalysts find applications in enantioselective reactions, such as asymmetric hydrogenations and carbon-carbon bond formations.
Heterocyclic Chemistry
N-Boc-5-methylpyrrolidine-2,4-dione participates in the construction of heterocyclic compounds. Its reactivity allows for the formation of diverse ring systems. Researchers have utilized it in the synthesis of pyrazoles, pyrrolizines, and other heterocycles . These compounds often exhibit interesting biological properties.
properties
IUPAC Name |
tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-5-methylpyrrolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



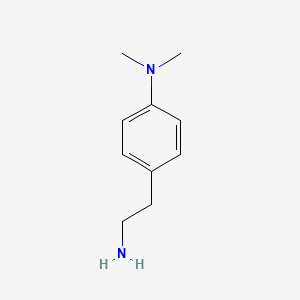

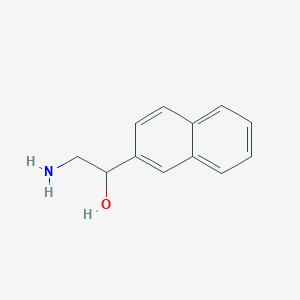

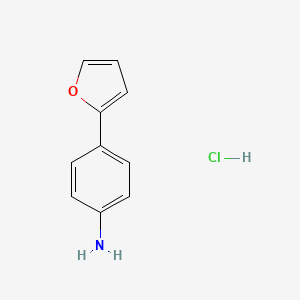

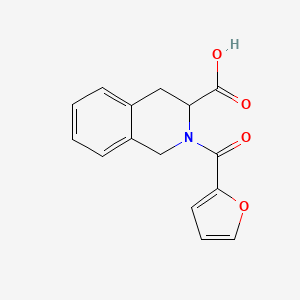
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)
![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)
